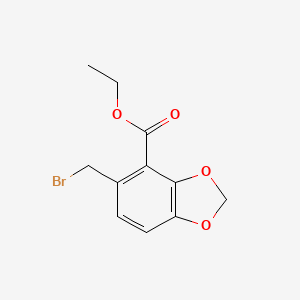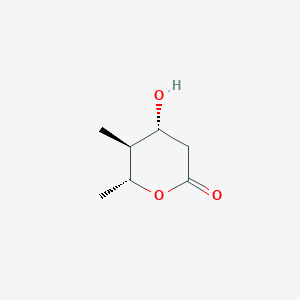![molecular formula C14F22O4 B12572524 Peroxide, bis[(undecafluorocyclohexyl)carbonyl] CAS No. 203255-90-7](/img/structure/B12572524.png)
Peroxide, bis[(undecafluorocyclohexyl)carbonyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxide, bis[(undecafluorocyclohexyl)carbonyl] is a chemical compound with the molecular formula C14F22O4. It is known for its unique structure, which includes two six-membered rings and multiple fluorine atoms. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, bis[(undecafluorocyclohexyl)carbonyl] involves the reaction of undecafluorocyclohexyl carbonyl chloride with hydrogen peroxide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the peroxide bond .
Industrial Production Methods
In an industrial setting, the production of Peroxide, bis[(undecafluorocyclohexyl)carbonyl] is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Peroxide, bis[(undecafluorocyclohexyl)carbonyl] undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to form other compounds.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with Peroxide, bis[(undecafluorocyclohexyl)carbonyl] include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Like lithium aluminum hydride and sodium borohydride.
Catalysts: Including transition metal catalysts like palladium and platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Peroxide, bis[(undecafluorocyclohexyl)carbonyl] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce perfluorocyclohexyl groups into molecules.
Biology: Its unique properties make it useful in studying biological systems and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Peroxide, bis[(undecafluorocyclohexyl)carbonyl] exerts its effects involves the formation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparación Con Compuestos Similares
Similar Compounds
- Peroxide, bis[(perfluorocyclohexyl)carbonyl]
- Peroxide, bis[(octafluorocyclohexyl)carbonyl]
- Peroxide, bis[(hexafluorocyclohexyl)carbonyl]
Uniqueness
Peroxide, bis[(undecafluorocyclohexyl)carbonyl] is unique due to its high fluorine content and the stability of its peroxide bond. This makes it particularly useful in applications requiring strong oxidizing agents and stable intermediates .
Propiedades
Número CAS |
203255-90-7 |
|---|---|
Fórmula molecular |
C14F22O4 |
Peso molecular |
650.11 g/mol |
Nombre IUPAC |
(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarbonyl) 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboperoxoate |
InChI |
InChI=1S/C14F22O4/c15-3(5(17,18)9(25,26)13(33,34)10(27,28)6(3,19)20)1(37)39-40-2(38)4(16)7(21,22)11(29,30)14(35,36)12(31,32)8(4,23)24 |
Clave InChI |
XWIGYEOZHFHUEH-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)OOC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)

![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)





![Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-](/img/structure/B12572504.png)



